molecular formula C21H21IN2O3 B301874 4-(3,4-diethoxy-5-iodobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-(3,4-diethoxy-5-iodobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B301874
M. Wt: 476.3 g/mol
InChI Key: YIEFYSQOXAILGK-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-diethoxy-5-iodobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, DIBMP, and has been shown to possess a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DIBMP is not yet fully understood, but it is believed to involve the inhibition of specific enzymes involved in various biochemical pathways. The compound has been shown to be particularly effective in the inhibition of enzymes involved in the biosynthesis of certain lipids, making it a potential target for the development of new lipid-lowering drugs.
Biochemical and Physiological Effects:
DIBMP has been shown to possess a range of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of gene expression, and the induction of apoptosis in cancer cells. The compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DIBMP is its potency and selectivity, making it a valuable tool for the study of specific biochemical pathways and the development of new drugs. However, the compound can be difficult to synthesize and purify, and its effects can be influenced by a range of factors, including pH, temperature, and the presence of other compounds.

Future Directions

There are many potential future directions for the study of DIBMP, including the development of new drugs targeting specific enzymes, the investigation of its effects on various diseases and physiological processes, and the optimization of its synthesis and purification methods. Additionally, the compound could be used in combination with other drugs or therapeutic agents to enhance their efficacy and reduce side effects.

Synthesis Methods

The synthesis of DIBMP involves the reaction of 3,4-diethoxy-5-iodobenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a suitable catalyst. The resulting compound is then purified using standard chromatographic techniques.

Scientific Research Applications

DIBMP has been used in a variety of scientific research applications, including the study of protein-protein interactions, drug discovery, and the development of new therapeutic agents. The compound has been shown to be particularly effective in the inhibition of certain enzymes, making it a promising candidate for the development of new drugs.

properties

Product Name

4-(3,4-diethoxy-5-iodobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Molecular Formula

C21H21IN2O3

Molecular Weight

476.3 g/mol

IUPAC Name

(4E)-4-[(3,4-diethoxy-5-iodophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H21IN2O3/c1-4-26-19-13-15(12-18(22)20(19)27-5-2)11-17-14(3)23-24(21(17)25)16-9-7-6-8-10-16/h6-13H,4-5H2,1-3H3/b17-11+

InChI Key

YIEFYSQOXAILGK-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)I)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)I)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)I)OCC

Origin of Product

United States

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